Ethyl (4-chloro-3,5-dimethylphenoxy)acetate
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Overview
Description
Ethyl (4-chloro-3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15ClO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a 4-chloro-3,5-dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-chloro-3,5-dimethylphenoxy)acetate typically involves the esterification of 4-chloro-3,5-dimethylphenoxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-3,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-chloro-3,5-dimethylphenoxyacetic acid or 4-chloro-3,5-dimethylphenoxyacetone.
Reduction: 4-chloro-3,5-dimethylphenoxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-chloro-3,5-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (4-chloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethyl groups on the phenoxy ring can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethylphenoxyacetic acid
- 4-Chloro-3,5-dimethylphenoxyacetonitrile
- 4-Chloro-3,5-dimethylphenol
Uniqueness
Ethyl (4-chloro-3,5-dimethylphenoxy)acetate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its acid or nitrile counterparts. The presence of the ethyl ester group can also influence the compound’s solubility and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
167995-29-1 |
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Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3 |
InChI Key |
BYHLSWXJCVEMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C(=C1)C)Cl)C |
Origin of Product |
United States |
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